An In-depth Technical Guide to 2,2-Dibromo-1-phenylethanone: Synthesis, Structure, and Reactivity
An In-depth Technical Guide to 2,2-Dibromo-1-phenylethanone: Synthesis, Structure, and Reactivity
This guide provides a comprehensive technical overview of 2,2-Dibromo-1-phenylethanone, a versatile and highly reactive building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, structural features, synthesis protocols, and diverse reactivity, underpinning its significance in the construction of complex molecular architectures and biologically active heterocycles.
Molecular Structure and Physicochemical Properties
2,2-Dibromo-1-phenylethanone, also known as α,α-dibromoacetophenone, possesses a molecular structure characterized by a phenyl group attached to a carbonyl carbon, which is in turn bonded to a carbon atom bearing two bromine atoms.[1][2] This arrangement of a ketone functional group with geminal dibromides on the α-carbon confers a unique and potent electrophilicity to the molecule. The electron-withdrawing nature of the carbonyl group and the two bromine atoms renders the α-carbon highly electron-deficient, making it a prime target for nucleophilic attack.[3]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆Br₂O | [1][2] |
| Molecular Weight | 277.94 g/mol | [1][2] |
| CAS Number | 13665-04-8 | [1] |
| Appearance | Liquid or off-white powder | [4] |
| Melting Point | 46-51 °C | [5] |
| Boiling Point | 135 °C at 18 mmHg | [5] |
| Density | 1.650 g/mL | [5] |
| Solubility | Soluble in ether, benzene, chloroform, and hot oil | |
| Topological Polar Surface Area | 17.1 Ų | [1][2] |
Spectroscopic data is crucial for the identification and characterization of 2,2-Dibromo-1-phenylethanone. Key spectral features are available from various sources, including ¹³C NMR, Mass Spectrometry (GC-MS), and IR spectra.[1]
Synthesis of 2,2-Dibromo-1-phenylethanone
The primary and most common route for the synthesis of 2,2-Dibromo-1-phenylethanone is the α-bromination of acetophenone.[3] This reaction involves the substitution of the two α-hydrogens of the ketone with bromine atoms. The process is typically carried out under acidic conditions, which facilitate the enolization of the acetophenone. The resulting enol, being electron-rich, then undergoes electrophilic attack by bromine.[6]
A variety of brominating agents can be employed, including elemental bromine (Br₂), N-bromosuccinimide (NBS), and systems like hydrogen peroxide with hydrobromic acid (H₂O₂-HBr).[7][8] The H₂O₂-HBr system offers a convenient and rapid method, often leading to high yields.[7]
Below is a generalized workflow for the synthesis of 2,2-Dibromo-1-phenylethanone from acetophenone.
Caption: General workflow for the synthesis of 2,2-Dibromo-1-phenylethanone.
Experimental Protocol: Bromination of Acetophenone
This protocol is a representative method adapted from established procedures for the α-bromination of ketones.[9]
Materials:
-
Acetophenone
-
Bromine (Br₂) or H₂O₂/HBr solution
-
Dichloromethane (CH₂Cl₂) or Dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane and Ethyl acetate (for recrystallization)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone in a suitable solvent like dichloromethane or dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (approximately 2.2 equivalents) in the same solvent to the stirred ketone solution. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bicarbonate until the reddish-brown color of bromine disappears and effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield 2,2-Dibromo-1-phenylethanone.
Chemical Reactivity and Synthetic Applications
The reactivity of 2,2-Dibromo-1-phenylethanone is dominated by the electrophilic nature of the α-carbon. This makes it a valuable precursor for the synthesis of a wide range of organic compounds, particularly nitrogen-containing heterocycles.
Nucleophilic Substitution Reactions
The geminal bromine atoms are excellent leaving groups and are readily displaced by various nucleophiles.[3] This reactivity allows for the introduction of diverse functional groups at the α-position. For instance, reaction with primary amines in the presence of a base can lead to the formation of 2-amino-1-phenylethanones.[3]
Caption: Nucleophilic substitution at the α-carbon of 2,2-Dibromo-1-phenylethanone.
Synthesis of Heterocyclic Compounds
A significant application of 2,2-Dibromo-1-phenylethanone is in the synthesis of heterocyclic scaffolds, which are core structures in many pharmaceuticals.[3] For example, it serves as a key precursor for the metal-catalyst-free synthesis of substituted quinoxalin-2(1H)-ones via an oxidative amidation-heterocycloannulation protocol with aryl-1,2-diamines.[3] These quinoxalinone derivatives are known to exhibit antimicrobial and antitumor activities.[3]
Safety and Handling
2,2-Dibromo-1-phenylethanone is a corrosive material and should be handled with appropriate safety precautions.[10][11] It can cause severe skin burns and eye damage.[11][12] It is also harmful if swallowed or inhaled.[10][12]
Handling Precautions:
-
Use only under a chemical fume hood.[10]
-
Wear personal protective equipment, including gloves, protective clothing, and eye/face protection.[10]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[11]
-
Wash hands and any exposed skin thoroughly after handling.[11]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]
-
Store in a corrosives area.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
In case of exposure, immediate medical attention is required.[10][11]
Conclusion
2,2-Dibromo-1-phenylethanone is a pivotal reagent in organic synthesis, offering a gateway to a multitude of complex molecules. Its unique structural features, particularly the highly electrophilic α-carbon, dictate its versatile reactivity. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in research and development, especially in the pursuit of novel therapeutic agents.
References
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PubChem. (n.d.). 2,2-Dibromo-1-phenylethanone. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Zaydi, K. M. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 20(7), 12395-12469. [Link]
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ResearchGate. (n.d.). A convenient synthesis of 2,2-dibromo-1-arylethanones by bromination of 1-arylethanones with the H2O2-HBr system. Retrieved from [Link]
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ResearchGate. (n.d.). Scope of α,α‐dihaloketones. Retrieved from [Link]
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Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Dibromo-1-phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. Retrieved from [Link]
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Journal of the American Chemical Society. (1953). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-bromo-1-phenylethanone. Retrieved from [Link]
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YouTube. (2019). mechanism of alpha-halogenation of ketones. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. National Institute of Standards and Technology. Retrieved from [Link]
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YouTube. (2022). Making 1,2-dibromo-1-phenylethane (dibromostyrene). Retrieved from [Link]
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Wikimedia Commons. (2014). File:2-bromo-1-phenylethanone 200.svg. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. National Institute of Standards and Technology. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1,2-diphenylethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Phenacyl bromide. Retrieved from [Link]
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